molecular formula C11H13N3O2S B2658952 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone CAS No. 2034552-74-2

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone

Cat. No. B2658952
CAS RN: 2034552-74-2
M. Wt: 251.3
InChI Key: ZAKIWFIYHMSNKU-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone, also known as AZD-9164, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical behavior of related bicyclic and tricyclic compounds offer insights into the potential applications of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone in scientific research. These compounds often serve as key intermediates in the synthesis of more complex molecules for various purposes, including pharmaceuticals, agrochemicals, and materials science.

  • Stereoselective Synthesis : Stereoselective synthesis methods have been developed for bicyclic tetrahydrofuran-fused β-lactams, which are structurally related to 2-Thia-5-azabicyclo compounds. Such methods demonstrate the potential for creating derivatives with specific stereochemical configurations, essential in drug design and synthesis (Mollet, D’hooghe, & Kimpe, 2012).

  • Activation for Dearomatization : Activation techniques utilizing secondary amines for dearomatization have been explored, showcasing the reactivity of pyrimidinone derivatives towards forming adducts and facilitating further chemical transformations. This indicates the utility of 2-Thia-5-azabicyclo derivatives in synthesizing polyfunctionalized compounds (Nishiwaki, Asahara, & Yasuoka, 2018).

  • Bicyclic Prolinol and Prolin Ester Enantiomers : The exploration of ring closure reactions for bicyclic prolinol and prolin ester enantiomers provides a foundation for understanding how 2-Thia-5-azabicyclo compounds might be manipulated to generate various biologically active structures (Palkó, Molnar, Kivelä, Sinkkonen, Pihlaja, & Fülöp, 2009).

Applications in Drug Design

The structural uniqueness of 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone and its derivatives opens the door to a wide range of applications in drug discovery and design. These compounds' ability to serve as scaffolds for the synthesis of novel pharmacologically active molecules is particularly valuable.

  • Cephalosporin Derivatives : The synthesis of new cephalosporin derivatives, highlighting the role of bicyclic and tricyclic skeletons in developing antibacterial agents, underscores the potential of 2-Thia-5-azabicyclo compounds in antibiotic research (Blau, Menegon, Ferreira, Ferreira, Boffo, Tavares, Heleno, & Chung, 2008).

  • Novel Schiff Base Derivatives : The creation of Schiff base derivatives from structurally related compounds demonstrates the versatility of 2-Thia-5-azabicyclo derivatives in synthesizing compounds with potential antibacterial and antifungal activities (Al-Masoudi, Mohammad, & Hama, 2015).

properties

IUPAC Name

(2-methoxypyrimidin-5-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKIWFIYHMSNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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